2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c1-9-12(14(22)21-15-20-5-6-24-15)8-13(23-9)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZODYNOGCTFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the thiazole ring: This can be done via a condensation reaction between a thiazole derivative and the furan ring.
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine source under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and nucleophilic substitution under specific conditions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12–16 hrs) | 3-Furan carboxylic acid + 2-aminothiazole | |
| Basic Hydrolysis | 2M NaOH, 80°C (8–10 hrs) | Sodium carboxylate + thiazole derivative | |
| Nucleophilic Acylation | SOCl₂ (thionyl chloride), 0°C → RT | Acid chloride intermediate (isolable) |
Key Findings :
-
Hydrolysis rates are accelerated by the electron-withdrawing trifluoromethyl group, which polarizes the amide bond.
-
The thiazole nitrogen’s lone pair exhibits limited resonance with the carbonyl due to steric hindrance from the 2-methyl group .
Furan Ring Transformations
The 2,5-disubstituted furan undergoes electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution (EAS)
Cycloaddition Reactions
Mechanistic Insights :
-
The CF₃ group deactivates the furan ring but directs electrophiles to the C4 position via inductive effects .
-
Steric bulk from the 2-methyl group suppresses C3 reactivity in EAS .
Thiazole Ring Modifications
The 1,3-thiazol-2-yl group undergoes substitutions and coordination:
Notable Observations :
-
The thiazole sulfur resists oxidation unless under strong acidic peroxide conditions .
-
Methylation occurs preferentially at sulfur due to lone pair accessibility .
Trifluoromethyl Group Effects
The CF₃ group influences reactivity through electronic and steric effects:
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, particularly in the realm of cancer research. Its structure suggests potential interactions with various biological targets, leading to anticancer properties.
Anticancer Activity
Research indicates that derivatives of thiazole compounds, similar to 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide, have shown significant efficacy against various cancer cell lines. For instance:
- Evren et al. (2019) reported that thiazole derivatives demonstrated selective cytotoxicity against NIH/3T3 and A549 cell lines with IC50 values indicating strong anticancer potential .
- Sayed et al. (2020) synthesized thiazole analogues that exhibited remarkable effectiveness against HCT-116 and HepG2 cancer cells, highlighting the importance of structural modifications for enhancing activity .
Therapeutic Potential
Given its biological activities, this compound holds potential as a therapeutic agent in several areas:
- Cancer Treatment : Its ability to selectively target cancer cells makes it a candidate for further development in oncology.
- Anti-inflammatory Applications : Similar compounds have been investigated for their anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.
Case Studies
Several studies have explored the efficacy of thiazole derivatives:
- A study by Mohamed and Ramadan (2020) highlighted phenylthiazole-incorporated quinoline derivatives that showed significant activity against colon carcinoma .
- Another investigation focused on pyridine-substituted thiazole hybrids demonstrated promising anticancer activity against multiple cancer types .
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and thiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃) vs. Chlorine (-Cl): The target compound’s 3-(trifluoromethyl)phenyl group enhances electron-withdrawing effects compared to the 3-chloro-2-methylphenyl group in the analog from . This difference may improve oxidative stability and membrane permeability, critical for systemic agrochemical activity .
- Thiazole vs. Benzamide/Indazole: The 1,3-thiazol-2-yl group in the target compound contrasts with flutolanil’s benzamide and ’s indazole.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to chlorine-substituted analogs, suggesting better lipid membrane penetration but possibly reduced aqueous solubility .
- Molecular Weight: The target compound (386.78 g/mol) exceeds typical Rule-of-Five limits, which may limit oral bioavailability but could be acceptable for topical agrochemical applications .
Biological Activity
2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 351.34 g/mol. The structure incorporates a thiazole ring, a trifluoromethyl group, and a furan moiety, which are critical for its biological activity.
Research indicates that compounds containing thiazole and related heterocycles often exhibit cytotoxic properties through various mechanisms:
- Inhibition of Cell Proliferation : Thiazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against tumor cells.
- Targeting Signaling Pathways : Some studies suggest that thiazole-containing compounds can modulate key signaling pathways involved in cancer progression, such as NF-κB and MAPK pathways. For example, compounds similar to this compound have been reported to inhibit NF-κB signaling, which is crucial for cell survival in many cancers .
Anticancer Activity
A study evaluating the cytotoxic effects of thiazole derivatives found that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction |
| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Cell cycle arrest |
| This compound | Jurkat (T-cell leukemia) | TBD | TBD |
Note: Actual IC50 values for the target compound need to be determined through experimental assays.
Antimicrobial Activity
Thiazole derivatives have also shown promise in antimicrobial applications. Their ability to disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolism is noteworthy.
Case Studies
Case Study 1 : A recent investigation into thiazole derivatives demonstrated that modifications at the phenyl ring significantly impacted their cytotoxicity against cancer cells. The introduction of electron-donating groups enhanced interaction with target proteins involved in apoptosis .
Case Study 2 : Another study focused on the structure-activity relationship of thiazole-based compounds revealed that the combination of a trifluoromethyl group with specific substitutions on the aromatic ring led to improved selectivity against tumor cells while minimizing toxicity to normal cells .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 3-(trifluoromethyl)phenylacetylene with methyl glyoxylate to form the furan core.
- Step 2: Acylation of the furan intermediate with 2-aminothiazole using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere .
- Characterization:
- NMR (¹H/¹³C): Confirm regioselectivity of the furan substitution and carboxamide linkage.
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for structural refinement; ensure data collection at low temperature (100 K) to mitigate thermal motion artifacts .
- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
Basic: How is the compound screened for biological activity in anticancer research?
Methodological Answer:
- In vitro assays:
- Structure-activity relationship (SAR): Compare with analogs (e.g., 5-methyl vs. 5-ethyl substitutions) to identify critical functional groups .
Advanced: How can researchers optimize synthetic yield when scaling up the acylation step?
Methodological Answer:
- Reaction conditions:
- Purification:
Advanced: How to resolve contradictions in crystallographic data for the trifluoromethylphenyl group?
Methodological Answer:
- Data collection: Ensure high-resolution data (<1.0 Å) to resolve rotational disorder in the CF₃ group.
- Refinement:
Advanced: What mechanistic studies are recommended to explore its pesticidal activity?
Methodological Answer:
- Target identification:
- Metabolic stability: Perform in vitro microsomal assays (e.g., S9 fractions) to assess oxidative degradation pathways .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Experimental design:
- Data analysis:
Advanced: What strategies validate the compound’s selectivity for cancer vs. normal cells?
Methodological Answer:
- Dual screening: Test cytotoxicity on non-cancerous lines (e.g., HEK293) alongside cancer cells.
- Pathway inhibition:
Advanced: How to analyze stability under physiological conditions for pharmacological applications?
Methodological Answer:
- pH stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS.
- Plasma stability: Mix with human plasma (1:1 v/v) and quantify parent compound remaining at 0, 1, 4, 8h .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 3.2 (HPLC-derived) | |
| Solubility (PBS, pH 7.4) | 12 µM (shake-flask) | |
| Melting Point | 168–170°C (DSC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
